4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde
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Overview
Description
4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of a triazine ring substituted with ethylamino groups and a benzaldehyde moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylamine to form 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine . This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions . These methods allow for better control over reaction parameters and reduce the reaction time compared to conventional batch processes.
Chemical Reactions Analysis
Types of Reactions
4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
Oxidation: 4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoic acid.
Reduction: 4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzyl alcohol.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or antitumor effects . The triazine ring is known to interact with nucleic acids and proteins, disrupting their normal function and leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-bis(ethylamino)-1,3,5-triazine: A precursor in the synthesis of the target compound.
4-aminobenzoic acid derivatives: Similar in structure and used in the synthesis of various triazine derivatives.
Uniqueness
4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde is unique due to the presence of both the triazine ring and the benzaldehyde moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-3-15-12-17-13(16-4-2)19-14(18-12)21-11-7-5-10(9-20)6-8-11/h5-9H,3-4H2,1-2H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMYISRXMGTFLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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